2-Chloro-4-nitrophenyl acetate
Overview
Description
2-Chloro-4-nitrophenyl acetate is an organic compound with the molecular formula C8H6ClNO4. It is a derivative of phenyl acetate, where the phenyl ring is substituted with a chlorine atom at the second position and a nitro group at the fourth position. This compound is known for its applications in various chemical reactions and research studies due to its unique structural properties.
Scientific Research Applications
2-Chloro-4-nitrophenyl acetate has several applications in scientific research:
Enzyme Catalysis Studies: It is used as a substrate in enzyme assays to study the activity of esterases and lipases.
Protecting Group in Synthesis: The compound serves as a protecting group for hydroxyl functions in complex organic syntheses.
Pharmaceutical Research: It is involved in the synthesis of novel pharmaceutical compounds, such as antiarrhythmic agents.
Biochemical Research: The compound is used in studies involving DNA-binding and biological activities of nitro-substituted acyl thioureas.
Mechanism of Action
While specific information on the mechanism of action of 2-Chloro-4-nitrophenyl acetate is not available, related compounds like niclosamide work by killing tapeworms on contact . Adult worms (but not ova) are rapidly killed, presumably due to uncoupling of oxidative phosphorylation or stimulation of ATPase activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-4-nitrophenyl acetate can be synthesized through the esterification of 2-chloro-4-nitrophenol with acetic anhydride. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to optimize yield and purity. The product is then purified through recrystallization or distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-nitrophenyl acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and a base or acid to yield 2-chloro-4-nitrophenol and acetic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Major Products Formed:
Nucleophilic Substitution: Products depend on the nucleophile used, such as 2-chloro-4-nitroaniline when using an amine.
Hydrolysis: 2-Chloro-4-nitrophenol and acetic acid.
Reduction: 2-Chloro-4-aminophenyl acetate.
Comparison with Similar Compounds
2-Chloro-4-nitrophenol: Shares the same phenyl ring substitution but lacks the acetate group.
4-Nitrophenyl acetate: Similar ester structure but without the chlorine substitution.
2,6-Dichloro-4-nitrophenol: Contains an additional chlorine atom, leading to different reactivity and applications.
Uniqueness: 2-Chloro-4-nitrophenyl acetate is unique due to its combination of chlorine and nitro substitutions on the phenyl ring, along with the ester functional group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various research applications.
Properties
IUPAC Name |
(2-chloro-4-nitrophenyl) acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-5(11)14-8-3-2-6(10(12)13)4-7(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJBRVKBCTZWML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40559188 | |
Record name | 2-Chloro-4-nitrophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18855-84-0 | |
Record name | 2-Chloro-4-nitrophenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40559188 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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